A-943931

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A 943931 是一种强效且选择性的组胺 H4 受体拮抗剂。它已显示出显著的抗炎和镇痛(止痛)特性。 该化合物主要用于科学研究,以研究组胺 H4 受体及其在各种生理和病理过程中的作用 .

准备方法

A 943931 的合成涉及多个步骤,包括形成关键中间体及其随后的反应以形成最终产物。详细的合成路线和反应条件通常是生产公司持有的专有信息。 已知该化合物可以通过一系列涉及嘧啶衍生物的有机反应合成 .

A 943931 的工业生产方法没有广泛公布,但它们通常涉及扩大实验室合成程序,同时确保最终产物的纯度和一致性。 这通常包括优化反应条件,使用高质量试剂,并采用先进的纯化技术 .

化学反应分析

A 943931 会发生各种化学反应,主要涉及它与组胺 H4 受体的相互作用。已知该化合物起拮抗剂的作用,这意味着它与受体结合并抑制其活性。 这种相互作用对于它的抗炎和镇痛作用至关重要 .

A 943931 合成和反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力条件。 这些反应形成的主要产物通常是目标化合物本身以及在纯化过程中去除的任何副产物 .

科学研究应用

Scientific Research Applications

A-943931 has several applications across different scientific fields:

- Chemistry : Utilized as a tool compound to investigate the histamine H4 receptor's role in various chemical processes.

- Biology : Aids in understanding the biological functions of H4R, including its involvement in immune responses and inflammatory pathways.

- Medicine : Explored for its therapeutic effects in treating conditions such as allergies, asthma, and chronic pain due to its anti-inflammatory and antinociceptive properties.

- Pharmaceutical Industry : Contributes to drug development targeting the H4 receptor, facilitating the creation of effective treatments for inflammatory and pain-related conditions.

Comparative Potency and Selectivity

The selectivity of this compound for H4R compared to other histamine receptors is notable. The following table summarizes its pKi values relative to other receptors:

| Compound | H4R (pKi) | H1R (pKi) | H2R (pKi) | H3R (pKi) |

|---|---|---|---|---|

| This compound | 8.33 | <5.0 | <5.0 | <5.0 |

| JNJ7777120 | 8.53 | 9.4 | 6.6 | 8.8 |

| VUF6002 | 8.2 | 5.8 | 6.0 | 7.6 |

This table illustrates that this compound exhibits superior selectivity for the H4 receptor compared to other histamine receptors, which is crucial for minimizing side effects during therapeutic use .

In Vitro Studies

Research has shown that this compound effectively inhibits histamine-induced shape changes in bone marrow-derived mast cells with an IC50 value of 0.38 µM . This indicates its potential utility in modulating mast cell activity related to allergic responses.

In Vivo Studies

In animal models, this compound has demonstrated efficacy in reducing inflammation and pain:

- In a murine model of peritonitis, administration of this compound significantly reduced inflammatory responses.

- In a rat model of neuropathic pain, it exhibited an effective dose (ED50) of approximately 100 µmol/kg .

These findings suggest that this compound could be a promising candidate for treating inflammatory conditions.

作用机制

A 943931 通过选择性地与组胺 H4 受体结合并充当拮抗剂来发挥作用。这意味着它阻断受体的活性,阻止组胺与受体结合并激活受体。 抑制组胺 H4 受体会导致炎症和疼痛减轻,使 A 943931 成为研究和潜在地治疗炎症和疼痛相关疾病的宝贵化合物 .

相似化合物的比较

A 943931 在其作为组胺 H4 受体拮抗剂的高选择性和效力方面独树一帜。类似的化合物包括其他组胺 H4 受体拮抗剂,例如 JNJ 7777120 和 VUF 6002。 这些化合物也靶向组胺 H4 受体,但它们的 选择性、效力 和药代动力学特性可能不同 .

与这些类似化合物相比,A 943931 在其改进的药物样性和疼痛和炎症模型中的体内功效方面脱颖而出。 这使其成为研究组胺 H4 受体及其潜在治疗应用的首选 .

生物活性

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), which is part of the G-protein-coupled receptor family. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly in modulating inflammatory responses and pain mechanisms.

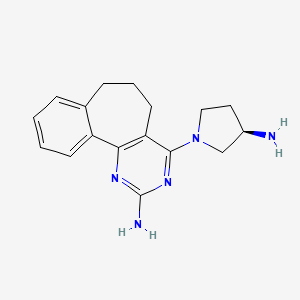

- Chemical Name : 4-((3 R)-3-amino-pyrrolidin-1-yl)-6,7-dihydro-5 H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-ylamine

- CAS Number : 1227675-50-4

- Purity : ≥98%

- Molecular Formula : C17H21N5.2HCl

This compound operates primarily by antagonizing the H4R, which plays a crucial role in mediating various physiological functions related to inflammation and immune responses. The compound exhibits high affinity for H4Rs across multiple species:

- Human H4R Ki : 5 nM

- Rat H4R Ki : 4 nM

- Mouse H4R Kb : 6 nM

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits histamine-induced cellular responses:

- In HMC-1 cells , incubation with this compound at 300 nM for 20 minutes resulted in a significant reduction of ALDH2 activity induced by histamine.

- In microglial cells , a concentration of 10 μM partially inhibited the release of pro-inflammatory cytokines TNF-α and IL-6 when stimulated with histamine.

In Vivo Studies

A series of in vivo studies have highlighted the compound's efficacy in reducing inflammatory pain:

-

Pain Models :

- A study using a formalin-induced flinch model showed that this compound significantly reduced pain responses.

- In carrageenan-induced mechanical and thermal hyperalgesia models in rats, this compound demonstrated effective analgesic properties.

-

Anti-Itch Activity :

- Administration of this compound at a dose of 33 μmol/kg effectively inhibited itch responses induced by H4R agonists in mice.

-

Oral Bioavailability :

- The compound displays good oral bioavailability (34% to 90% depending on the species) and metabolic stability, making it a viable candidate for therapeutic applications.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Model/Cell Type | Concentration/ Dose | Effect Observed |

|---|---|---|---|

| In Vitro | HMC-1 Cells | 300 nM | Inhibition of ALDH2 activity |

| In Vitro | Microglial Cells | 10 μM | Reduction of TNF-α and IL-6 release |

| In Vivo | Formalin-Induced Pain | - | Significant pain reduction |

| In Vivo | Carrageenan Model | - | Analgesic effects |

| In Vivo | Itch Model | 33 μmol/kg | Potent itch inhibition |

Case Studies and Clinical Implications

Recent research indicates that histamine H4 receptor antagonists like this compound could be pivotal in treating various inflammatory conditions, including allergic responses and chronic pain syndromes. For example, studies have shown that H4R antagonists can mitigate symptoms associated with atopic dermatitis and urticaria, highlighting their potential therapeutic applications in dermatological conditions.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of A-943931, and how does it relate to its therapeutic potential in inflammation models?

this compound is a selective histamine H4 receptor antagonist, which inhibits H4R-mediated signaling pathways implicated in inflammatory responses. Its therapeutic potential arises from blocking histamine-induced chemotaxis of immune cells (e.g., eosinophils and mast cells), thereby reducing inflammation in preclinical models . Methodologically, researchers should validate H4R binding affinity using radioligand displacement assays (e.g., [³H]-histamine competition) and corroborate functional antagonism via cAMP or calcium flux assays .

Q. Which experimental models have validated the efficacy of this compound in preclinical studies?

this compound has demonstrated efficacy in murine models of asthma (ovalbumin-induced airway hyperresponsiveness), dermatitis (DNFB-induced skin inflammation), and neuropathic pain (chronic constriction injury models). Key metrics include reduced inflammatory cytokines (IL-4, IL-13), histopathological scoring of tissue damage, and behavioral pain assessments (e.g., von Frey filament tests) . Researchers should adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility .

Q. What structural features of this compound are critical for its H4 receptor selectivity?

The compound’s selectivity is attributed to its 2-aminopyrimidine core and chlorophenyl substituents , which optimize interactions with H4R’s hydrophobic binding pocket. Computational modeling (e.g., molecular docking with H4R crystal structures) and comparative assays against H1/H2/H3 receptors are essential to confirm selectivity. Use dose-response curves (IC₅₀ values) to quantify potency differences across receptor subtypes .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for this compound in vivo studies to account for pharmacokinetic variability?

- Dose-ranging studies : Establish minimum effective dose (MED) and maximum tolerated dose (MTD) using staggered administration (e.g., 1–30 mg/kg in rodents).

- Bioavailability assays : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.

- Tissue distribution : Use radiolabeled this compound (e.g., [¹⁴C]-isotope) to assess penetration into target tissues (e.g., lung, skin) .

Q. What methodological challenges arise when translating this compound’s preclinical efficacy to clinical trials, and how can they be addressed?

Discrepancies between animal models and human pathophysiology (e.g., histamine receptor isoform differences) may limit translatability. Mitigation strategies include:

- Humanized H4R transgenic models to bridge species gaps.

- Biomarker-driven trials : Monitor CXCL10 or TARC levels as surrogate endpoints for H4R activity.

- Adaptive trial designs to iteratively refine dosing based on pharmacokinetic/pharmacodynamic (PK/PD) data .

Q. How should researchers resolve contradictory data in H4 receptor binding assays involving this compound?

Contradictions may stem from assay conditions (e.g., membrane preparation methods, GTPγS concentrations). To address this:

- Perform orthogonal assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to confirm functional antagonism.

- Standardize protocols using reference antagonists (e.g., JNJ-39758979) as internal controls.

- Apply statistical rigor (e.g., Bland-Altman analysis) to assess inter-laboratory variability .

Q. What experimental frameworks are recommended for studying this compound’s off-target effects in complex biological systems?

- Broad-panel screening : Use Eurofins’ CEREP or similar platforms to test against 100+ GPCRs, kinases, and ion channels.

- Transcriptomic profiling : RNA-seq of treated tissues to identify unexpected pathway modulation.

- CRISPR-Cas9 H4R knockout models to isolate compound-specific effects from receptor-mediated responses .

Q. How can researchers ensure methodological rigor when replicating this compound studies across independent labs?

- Detailed protocols : Publish step-by-step methodologies, including buffer compositions (e.g., Tris-HCl vs. HEPES pH adjustments) and equipment specifications.

- Open data sharing : Deposit raw datasets (e.g., dose-response curves, histology images) in repositories like Figshare or Zenodo.

- Collaborative validation : Conduct multi-center studies with harmonized SOPs, as recommended by the NIH Rigor and Reproducibility guidelines .

Q. Methodological Standards and Best Practices

- Data analysis : Use Prism (GraphPad) for nonlinear regression modeling of binding/functional assays. Apply false-discovery rate (FDR) corrections for omics datasets .

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human tissue use .

属性

CAS 编号 |

1027330-97-7 |

|---|---|

分子式 |

C17H21N5 |

分子量 |

295.4 g/mol |

IUPAC 名称 |

6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |

InChI |

InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1 |

InChI 键 |

SDTRYHWIXVHTLM-GFCCVEGCSA-N |

SMILES |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |

手性 SMILES |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N |

规范 SMILES |

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。